3-Bromo-6-chloro-2-hydroxybenzonitrile
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Overview
Description
3-Bromo-6-chloro-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H3BrClNO. It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and hydroxyl functional groups on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-hydroxybenzonitrile typically involves the halogenation of 2-hydroxybenzonitrile. One common method is the bromination of 2-hydroxybenzonitrile followed by chlorination. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the halogenation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding quinones or reduced to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions to form more complex aromatic systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation can produce quinones .
Scientific Research Applications
3-Bromo-6-chloro-2-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-hydroxybenzonitrile involves its interaction with specific molecular targets. The presence of halogen and hydroxyl groups allows it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-hydroxybenzonitrile
- 3-Chloro-2-hydroxybenzonitrile
- 2-Bromo-6-chloro-4-hydroxybenzonitrile
Uniqueness
3-Bromo-6-chloro-2-hydroxybenzonitrile is unique due to the specific positioning of the bromine, chlorine, and hydroxyl groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H3BrClNO |
---|---|
Molecular Weight |
232.46 g/mol |
IUPAC Name |
3-bromo-6-chloro-2-hydroxybenzonitrile |
InChI |
InChI=1S/C7H3BrClNO/c8-5-1-2-6(9)4(3-10)7(5)11/h1-2,11H |
InChI Key |
IWCMKFHGVYQRHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C#N)O)Br |
Origin of Product |
United States |
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